4-Iodo-2-n-propylaniline
CAS No.:
Cat. No.: VC14159029
Molecular Formula: C9H12IN
Molecular Weight: 261.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H12IN |
|---|---|
| Molecular Weight | 261.10 g/mol |
| IUPAC Name | 4-iodo-2-propylaniline |
| Standard InChI | InChI=1S/C9H12IN/c1-2-3-7-6-8(10)4-5-9(7)11/h4-6H,2-3,11H2,1H3 |
| Standard InChI Key | AYJDDPAWUBGLKY-UHFFFAOYSA-N |
| Canonical SMILES | CCCC1=C(C=CC(=C1)I)N |
Introduction
Chemical Identity and Structural Properties
4-Iodo-2-n-propylaniline belongs to the class of substituted anilines, with the molecular formula C₉H₁₂IN and a molecular weight of 261.103 g/mol . Key physicochemical parameters include:
| Property | Value |
|---|---|
| Exact Mass | 261.001 g/mol |
| Topological Polar Surface Area (TPSA) | 26.02 Ų |
| LogP (Partition Coefficient) | 3.41 |
| Monoisotopic Mass | 261.001 Da |
The iodine atom at the para position introduces significant steric bulk and enhances electrophilicity at the aromatic ring, while the n-propyl group at the ortho position contributes to hydrophobic interactions . The compound’s LogP value of 3.41 indicates moderate lipophilicity, suggesting potential permeability across biological membranes, though this remains speculative without direct pharmacological data .
Synthesis and Manufacturing
Iodination of Substituted Anilines
A validated synthesis route for analogous iodinated anilines involves electrophilic aromatic substitution. For example, 4-iodo-2,6-diisopropylaniline was synthesized by reacting 2,6-diisopropylaniline with iodine in the presence of sodium bicarbonate in methanol and dichloromethane . The reaction proceeds at room temperature for 12 hours, followed by purification via extraction and concentration, yielding a 73% product . While this method targets a structurally similar compound, it provides a framework for adapting conditions to synthesize 4-iodo-2-n-propylaniline by substituting 2-n-propylaniline as the starting material.
Key Reaction Parameters
-
Solvent System: Methanol (MeOH) and dichloromethane (CH₂Cl₂) in a 2:1 ratio.
-
Stoichiometry: 1.1 equivalents of iodine relative to the aniline substrate.
-
Workup: Sodium thiosulfate quench to remove excess iodine, followed by MgSO₄ drying and solvent evaporation .
This method highlights the importance of controlled iodination to avoid over-halogenation, a common challenge in aromatic substitution reactions.
Physicochemical and Spectroscopic Characteristics
Spectroscopic Data
While direct spectroscopic data for 4-iodo-2-n-propylaniline are unavailable, related iodinated anilines exhibit distinct NMR profiles:
-
¹H NMR: Aromatic protons resonate between δ 6.8–7.2 ppm, with alkyl protons (n-propyl) appearing as triplets near δ 1.0–1.5 ppm .
-
¹³C NMR: The iodine-bearing carbon typically shows a deshielded signal around δ 90–100 ppm due to the heavy atom effect .
Applications in Organic Synthesis and Drug Discovery
Role in Materials Science
In materials chemistry, iodinated anilines serve as precursors for conductive polymers and liquid crystals. The n-propyl chain enhances solubility in nonpolar solvents, facilitating processing into thin films or composites.
Future Directions and Research Gaps
-
Pharmacological Profiling: Testing the compound against bacterial or fungal strains to validate its potential as an antimicrobial agent.
-
Process Optimization: Developing scalable synthesis routes to improve yields beyond the 73% reported for analogs .
-
Stability Studies: Investigating degradation pathways under varying pH and temperature conditions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume